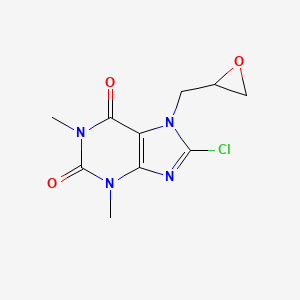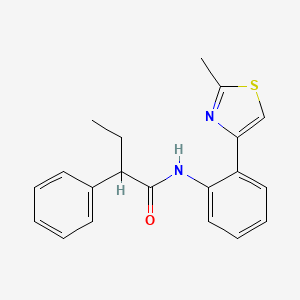
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione is a chemical compound that belongs to the purine family It is characterized by the presence of a chloro group at the 8th position, two methyl groups at the 1st and 3rd positions, and an oxiran-2-ylmethyl group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3-dimethylxanthine.
Chlorination: The 8th position of 1,3-dimethylxanthine is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Epoxidation: The resulting 8-chloro-1,3-dimethylxanthine is then reacted with an epoxidizing agent, such as m-chloroperbenzoic acid, to introduce the oxiran-2-ylmethyl group at the 7th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 8th position can be substituted by nucleophiles such as amines or thiols.
Epoxide Ring Opening: The oxiran-2-ylmethyl group can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary amines, or thiols are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Epoxide Ring Opening: Reagents such as water, alcohols, or amines are used under acidic or basic conditions to facilitate the ring-opening.
Major Products
Nucleophilic Substitution: Substituted purine derivatives with various functional groups at the 8th position.
Epoxide Ring Opening: Hydroxyalkyl or aminoalkyl derivatives of the purine compound.
Applications De Recherche Scientifique
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic and anti-inflammatory agent due to its ability to inhibit specific enzymes and receptors.
Pharmacology: The compound is investigated for its effects on various biological pathways, including its role as a phosphodiesterase inhibitor.
Biochemistry: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione involves the inhibition of specific enzymes and receptors. It acts as an antagonist to the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B and 7A . This dual inhibition leads to its analgesic and anti-inflammatory effects by modulating pain and inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methoxy-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione: Similar structure with a methoxy group instead of a chloro group.
1,3-Dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione: Lacks the chloro group at the 8th position.
Uniqueness
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione is unique due to the presence of the chloro group, which enhances its reactivity and potential biological activity. The combination of the chloro and oxiran-2-ylmethyl groups contributes to its distinct pharmacological profile and makes it a valuable compound for research and development.
Propriétés
IUPAC Name |
8-chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c1-13-7-6(8(16)14(2)10(13)17)15(9(11)12-7)3-5-4-18-5/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALJPBUMHBYGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide](/img/structure/B2906689.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2906695.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2906697.png)
![N-(2-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2906698.png)


![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2906703.png)

![Ethyl 4-((2-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2906706.png)
![2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2906707.png)


